N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide, also known as CNDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNDB is a derivative of the benzamide family and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects, including:
1. Anti-cancer properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
3. Anti-inflammatory properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation and alleviate symptoms of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Wide range of applications: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide can be used in various fields of research, including cancer research, neurology, and inflammation research.
2. High potency: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is a highly potent compound, which means that small amounts can be used in experiments.
Some of the limitations of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide include:
1. Limited solubility: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to be toxic in some studies, which means that caution should be exercised when using it in experiments.
Future Directions
There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide. Some of the areas that could be explored include:
1. Development of new cancer therapies: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has shown promise as a potential cancer therapy, and further research could lead to the development of new treatments.
2. Investigation of its potential in treating other neurological disorders: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess neuroprotective properties, and further research could investigate its potential in treating other neurological disorders.
3. Development of new anti-inflammatory drugs: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
In conclusion, N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is a valuable compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects makes it a valuable tool for researchers in various fields. While it has some limitations, further research could lead to the development of new treatments for cancer, neurological disorders, and inflammatory disorders.
Synthesis Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the intermediate product, which is then purified and subjected to further reactions to obtain the final product, N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been used include:
1. Cancer Research: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-cancer properties and has been used in various studies to investigate its potential as a cancer therapy.
2. Neurological Disorders: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess neuroprotective properties and has been used in various studies to investigate its potential in treating neurological disorders such as Alzheimer's disease.
3. Anti-Inflammatory Properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-inflammatory properties and has been used in various studies to investigate its potential in treating inflammatory disorders.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-12-5-4-10(18(20)21)8-11(12)16/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIZNASHKTGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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